Bienvenue dans la boutique en ligne BenchChem!

Ethyl 2-oxo-2-(pyridin-2-ylmethylamino)acetate

Lipophilicity Physicochemical profiling ADME prediction

Ethyl 2-oxo-2-(pyridin-2-ylmethylamino)acetate (CAS 46460-25-7) is a heterocyclic oxalamic acid ethyl ester derivative with molecular formula C₁₀H₁₂N₂O₃ and molecular weight 208.21 g/mol. It features a pyridin-2-ylmethylamino moiety connected via a methylene (–CH₂–) spacer to an oxalamic acid ethyl ester backbone, distinguishing it from directly attached pyridinylamino analogs.

Molecular Formula C10H12N2O3
Molecular Weight 208.21 g/mol
Cat. No. B7841930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-oxo-2-(pyridin-2-ylmethylamino)acetate
Molecular FormulaC10H12N2O3
Molecular Weight208.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=O)NCC1=CC=CC=N1
InChIInChI=1S/C10H12N2O3/c1-2-15-10(14)9(13)12-7-8-5-3-4-6-11-8/h3-6H,2,7H2,1H3,(H,12,13)
InChIKeyJNIGCHWURSEMNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-oxo-2-(pyridin-2-ylmethylamino)acetate: Physicochemical and Structural Baseline for Procurement Decisions


Ethyl 2-oxo-2-(pyridin-2-ylmethylamino)acetate (CAS 46460-25-7) is a heterocyclic oxalamic acid ethyl ester derivative with molecular formula C₁₀H₁₂N₂O₃ and molecular weight 208.21 g/mol [1]. It features a pyridin-2-ylmethylamino moiety connected via a methylene (–CH₂–) spacer to an oxalamic acid ethyl ester backbone, distinguishing it from directly attached pyridinylamino analogs . The compound possesses a computed logP of 0.65 and a polar surface area (PSA) of 68.29 Ų [1], placing it within favorable drug-like physicochemical space. It serves as a key synthetic intermediate for constructing imidazo[1,5-a]pyridine-3-carboxylate scaffolds [2] and functions as a reference standard in Edoxaban impurity profiling .

Why Generic Substitution of Ethyl 2-oxo-2-(pyridin-2-ylmethylamino)acetate with In-Class Analogs Carries Scientific Risk


Seemingly minor structural variations among pyridinyl-oxalamic acid esters produce substantial differences in physicochemical properties, synthetic reactivity, and chromatographic behavior that preclude casual interchange. The target compound's pyridin-2-ylmethylamino architecture—with a critical methylene spacer between the pyridine ring and the amide nitrogen—confers a logP of 0.65 [1], markedly lower than the directly attached pyridin-2-ylamino analog (logP 1.28) . This ~0.6 log unit difference translates to a roughly 4-fold shift in octanol-water partitioning, directly impacting reversed-phase HPLC retention, solubility, and biological membrane permeability. Furthermore, the 2-pyridylmethyl substitution pattern enables a specific P₂O₅/POCl₃-mediated cyclodehydration to form imidazo[1,5-a]pyridine-3-carboxylate scaffolds [2], a transformation that the 4-pyridylmethyl positional isomer (CAS 349084-43-1) and the directly attached 2-pyridinylamino analog cannot replicate with comparable efficiency. These differences are not academic—they carry concrete consequences for synthetic route design, analytical method development, and impurity profiling in regulated pharmaceutical contexts.

Quantitative Differentiation Evidence for Ethyl 2-oxo-2-(pyridin-2-ylmethylamino)acetate Against Closest Structural Analogs


Lipophilicity Differential: logP 0.65 for Target vs. logP 1.28 for the 2-Pyridinylamino Analog

The target compound (CAS 46460-25-7) exhibits a computed logP of 0.65, compared to 1.28 for ethyl 2-oxo-2-(pyridin-2-ylamino)acetate (CAS 41374-72-5) [1]. This difference of 0.63 log units represents approximately a 4.3-fold difference in octanol-water partition coefficient. The lower logP of the target compound is attributed to the methylene spacer, which reduces the electron-withdrawing effect of the oxalamide carbonyl on the pyridine ring and introduces additional conformational flexibility that modulates solvent-accessible surface area . The 4-pyridylmethyl positional isomer (CAS 349084-43-1) shows an even lower logP of 0.40, demonstrating that both the spacer and the pyridine attachment position independently tune lipophilicity .

Lipophilicity Physicochemical profiling ADME prediction

Synthetic Cyclodehydration Capability: Exclusive Access to Imidazo[1,5-a]pyridine-3-carboxylate Scaffold via CH₂ Spacer

The target compound undergoes P₂O₅/POCl₃-mediated cyclodehydration at 110°C to yield ethyl imidazo[1,5-a]pyridine-3-carboxylate in 70% isolated yield (635 mg from 1.00 g substrate, 4.80 mmol scale, after silica gel column chromatography) [1]. This transformation is critically enabled by the methylene spacer, which positions the pyridine nitrogen and the oxalamide carbonyl in a geometry conducive to intramolecular cyclization via a 5-exo-trig or related pathway [2]. By contrast, ethyl 2-oxo-2-(pyridin-2-ylamino)acetate (CAS 41374-72-5)—which lacks the methylene spacer—cannot undergo this specific cyclization due to the direct attachment of the pyridine nitrogen to the amide, which alters the ring-closure geometry and electronic environment . The 4-pyridylmethyl isomer (CAS 349084-43-1) would similarly fail to form the [1,5-a] ring system due to the nitrogen's para-position being incompatible with the required bicyclic topology.

Synthetic methodology Heterocycle formation Cyclodehydration

Polar Surface Area and Hydrogen Bonding Capacity Differentiate Target from Directly Attached Analogs

The target compound possesses a computed polar surface area (PSA) of 68.29 Ų [1], which falls within the optimal range for oral bioavailability (typically <140 Ų) but differs from the 2-amino analog (CAS 41374-72-5) due to the additional methylene carbon and altered electronic distribution. The target compound has 3 hydrogen bond acceptor sites (two carbonyl oxygens, one pyridine nitrogen) and 1 hydrogen bond donor (amide N-H) . The methylene spacer in the target increases the distance between the pyridine ring and the oxalamide carbonyl, reducing intramolecular hydrogen bonding propensity compared to the directly attached analog where the pyridine nitrogen is conjugated with the amide system, and altering the compound's capacity for intermolecular hydrogen bonding with biological targets or chromatographic stationary phases .

Polar surface area Hydrogen bonding Drug-likeness

Molecular Weight and Formula Distinction: C₁₀H₁₂N₂O₃ vs. C₉H₁₀N₂O₃ in Procurement and Method Validation

The target compound (C₁₀H₁₂N₂O₃, exact mass 208.085 Da, MW 208.21) differs from the commonly confused 2-pyridinylamino analog (C₉H₁₀N₂O₃, MW 194.19) by one carbon and two hydrogen atoms (Δm/z = 14.02, corresponding to a CH₂ unit) [1]. This mass difference is unambiguous in LC-MS analysis: the target compound yields [M+H]⁺ at m/z 209.1, while the analog produces [M+H]⁺ at m/z 195.1 [2]. In the context of pharmaceutical impurity profiling—specifically for Edoxaban where both compounds may appear—this 14 Da mass distinction is critical for unequivocal identification and quantification by tandem mass spectrometry . The 4-pyridylmethyl isomer (CAS 349084-43-1) shares the same molecular formula (C₁₀H₁₂N₂O₃, MW 208.21) as the target, but produces a distinct fragmentation pattern due to the different pyridine substitution, enabling differentiation by MS/MS .

Molecular weight Mass spectrometry Procurement specification

Optimal Application Scenarios for Ethyl 2-oxo-2-(pyridin-2-ylmethylamino)acetate Based on Quantitative Differentiation Evidence


Synthesis of Imidazo[1,5-a]pyridine-3-carboxylate Bioactive Scaffolds

The target compound is the demonstrated precursor for constructing ethyl imidazo[1,5-a]pyridine-3-carboxylate scaffolds via P₂O₅/POCl₃-mediated cyclodehydration (70% isolated yield) [1]. This bicyclic heterocycle is a privileged pharmacophore in kinase inhibitors, GABAₐ receptor modulators, and anti-inflammatory agents. The methylene spacer in the target compound is structurally indispensable for this transformation—the directly attached 2-pyridinylamino analog (CAS 41374-72-5) and the 4-pyridylmethyl isomer (CAS 349084-43-1) cannot access this ring system. Researchers developing imidazo[1,5-a]pyridine-based drug candidates should specify CAS 46460-25-7 explicitly in synthetic protocols.

Pharmaceutical Impurity Reference Standard for Edoxaban Drug Substance Analysis

The target compound is cataloged as an Edoxaban-related impurity standard (synonym DA-05668) , distinguished from the more common Edoxaban Impurity 1 (ethyl 2-oxo-2-(pyridin-2-ylamino)acetate, CAS 41374-72-5) by a CH₂ mass increment (Δm/z +14) that is unambiguous in LC-MS/MS analysis . Analytical laboratories developing Edoxaban impurity methods must procure both compounds separately for proper chromatographic peak identification and system suitability testing, as their distinct logP values (0.65 vs. 1.28) ensure different retention times under reversed-phase HPLC conditions.

Metal Coordination Chemistry and Catalytic Ligand Design

The 2-pyridylmethylamino motif in the target compound—featuring a pyridine nitrogen and an amide carbonyl oxygen separated by a flexible methylene-linked amine spacer—creates a bidentate N,N or N,O coordination pocket structurally analogous to the N-(1-oxy-2-picolyl)oxalamic acid ligand family that has demonstrated efficiency in copper-catalyzed C–N cross-coupling reactions [2]. The target's ethyl ester further provides a synthetic handle for subsequent functionalization without disrupting the metal-binding core. The 4-pyridylmethyl isomer (CAS 349084-43-1) would produce a different chelate geometry due to the para-nitrogen position, potentially altering catalytic activity and selectivity.

Physicochemical Probe for Structure-Property Relationship (SPR) Studies

With a logP of 0.65, PSA of 68.29 Ų, and one hydrogen bond donor, the target compound occupies a distinct region of drug-like chemical space [3]. When arrayed alongside its closest analogs—the more lipophilic 2-pyridinylamino analog (logP 1.28) and the more hydrophilic 4-pyridylmethyl isomer (logP 0.40)—these compounds form a mini-series that systematically varies lipophilicity while holding molecular weight nearly constant. This series is valuable for probing how incremental structural changes (methylene spacer presence, pyridine attachment position) affect membrane permeability, metabolic stability, and off-target binding in early-stage drug discovery programs.

Quote Request

Request a Quote for Ethyl 2-oxo-2-(pyridin-2-ylmethylamino)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.